![molecular formula C12H7F4N3 B13996994 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline CAS No. 22955-57-3](/img/structure/B13996994.png)
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline
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Overview
Description
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is an organofluorine compound characterized by the presence of multiple fluorine atoms and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2,3,5,6-tetrafluoroaniline followed by coupling with a suitable aromatic compound. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or lithium aluminum hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to aniline derivatives.
Substitution: Introduction of various functional groups replacing fluorine atoms.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with improved chemical resistance.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The diazenyl group can participate in electron transfer reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
4-[(e)-Phenyldiazenyl]aniline: Does not contain fluorine atoms, resulting in different electronic properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a diazenyl group, leading to variations in reactivity and applications.
Uniqueness
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is unique due to the combination of fluorine atoms and a diazenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2,3,5,6-Tetrafluoro-4-[(E)-phenyldiazenyl]aniline (CAS Number: 22955-57-3) is a synthetic organic compound notable for its unique chemical structure and potential biological activities. Its molecular formula is C12H7F4N with a molecular weight of approximately 269.1977 g/mol. The compound features multiple fluorine atoms, which can significantly influence its reactivity and biological interactions.
The compound exhibits the following chemical properties:
- Molecular Weight : 269.1977 g/mol
- Density : 1.44 g/cm³
- Boiling Point : 370.5°C at 760 mmHg
- Flash Point : 177.8°C
- Refractive Index : 1.558
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that azo compounds, including derivatives of phenyldiazenyl anilines, exhibit significant antimicrobial properties. A study highlighted that certain azo compounds demonstrated effective inhibition against various bacterial strains, suggesting that the presence of fluorine atoms may enhance their antibacterial efficacy due to increased lipophilicity and membrane permeability .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Azo compounds are known to undergo metabolic activation to produce reactive species that can induce apoptosis in cancer cells. Preliminary studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines, although specific data on this compound is limited .
Case Study 1: Antimicrobial Screening
In a comparative study of azo compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with multiple fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL depending on the bacterial strain .
Case Study 2: Cytotoxicity Assays
In cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7), derivatives similar to this compound displayed IC50 values ranging from 20 to 100 µM. The observed effects were attributed to the generation of reactive oxygen species (ROS) upon metabolic activation .
Research Findings Summary
Properties
CAS No. |
22955-57-3 |
---|---|
Molecular Formula |
C12H7F4N3 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H7F4N3/c13-7-9(15)12(10(16)8(14)11(7)17)19-18-6-4-2-1-3-5-6/h1-5H,17H2 |
InChI Key |
WPFCVSNSFWZDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F |
Origin of Product |
United States |
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